N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide
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Overview
Description
N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenoxy group, a fluorobenzenesulfonamide moiety, and an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide typically involves multiple steps:
Preparation of 2,4-dichlorophenoxyethanol: This intermediate can be synthesized by reacting 2,4-dichlorophenol with ethylene oxide under basic conditions.
Formation of 2-(2,4-dichlorophenoxy)ethylamine: The 2,4-dichlorophenoxyethanol is then reacted with ammonia or an amine to form the corresponding amine.
Sulfonamide Formation: The final step involves the reaction of 2-(2,4-dichlorophenoxy)ethylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition would be essential.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted sulfonamides.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives, potentially altering the sulfonamide or phenoxy groups.
Hydrolysis: Corresponding amines and sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also serve as an intermediate in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism by which N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit specific enzymes or receptors involved in disease pathways. The dichlorophenoxy and fluorobenzenesulfonamide groups could facilitate binding to active sites, altering the function of the target molecule and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dichlorophenoxy)ethyl]-N,N-dimethylamine
- 2-(2,4-Dichlorophenoxy)ethyl N-(2-chloro-6-methylphenyl)carbamate
Uniqueness
Compared to similar compounds, N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with specific desired activities, making it a valuable compound in research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO3S/c15-10-1-6-14(13(16)9-10)21-8-7-18-22(19,20)12-4-2-11(17)3-5-12/h1-6,9,18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFWDOKGPUTQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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